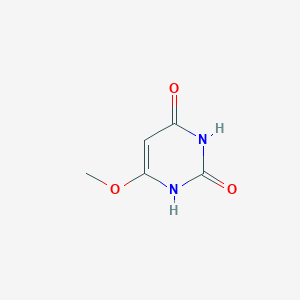

6-methoxypyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

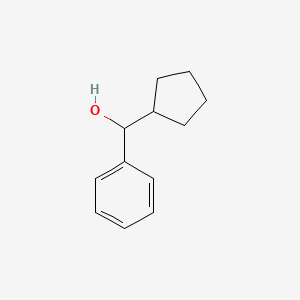

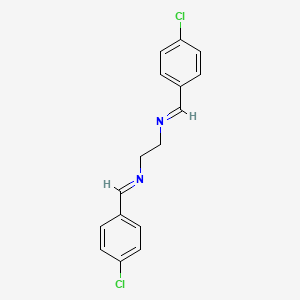

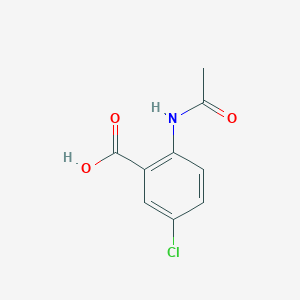

6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6MP, is an important chemical compound used in a variety of scientific research applications. It is a heterocyclic compound that consists of five atoms of carbon, four atoms of nitrogen, and one atom of oxygen. 6MP is a derivative of pyrimidine, which is an aromatic ring compound that is found in many biological molecules, such as nucleic acids and proteins. 6MP has been used in a variety of scientific studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new technologies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: FGFR Inhibitors

6-methoxypyrimidine-2,4(1H,3H)-dione: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and their abnormal activation is linked to cancer progression. Targeting FGFRs is thus a promising strategy for cancer therapy. Research has shown that certain derivatives can inhibit breast cancer cell proliferation and induce apoptosis, as well as inhibit cell migration and invasion .

Organic Synthesis: Multicomponent Reactions

In organic synthesis, 6-methoxypyrimidine-2,4(1H,3H)-dione serves as a versatile building block. It’s used in multicomponent reactions (MCRs) to create diverse molecular structures with high efficiency and atom economy . These reactions are valuable for synthesizing key intermediates in both synthetic organic chemistry and medicinal chemistry .

Agriculture: Antimicrobial Agents

Derivatives of 6-methoxypyrimidine-2,4(1H,3H)-dione have been synthesized and tested for antimicrobial activity against bacteria strains like Staphylococcus and Streptococcus . This application is crucial for developing new antimicrobial agents that can be used to protect crops and livestock from bacterial infections.

Material Science: Molecular Design

In material science, the compound’s derivatives are used in the design of molecules with specific properties. For instance, they can be incorporated into polymers or coatings to impart desired characteristics such as increased durability or resistance to environmental factors .

Environmental Science: Green Chemistry

The compound is employed in green chemistry protocols to minimize waste and enhance the sustainability of chemical processes. Its use in one-pot reactions contributes to the development of environmentally friendly synthesis methods .

Biochemistry: Enzyme Inhibition

In biochemistry, 6-methoxypyrimidine-2,4(1H,3H)-dione and its derivatives are explored for their role in enzyme inhibition. They have been used to study the inhibition of enzymes that are relevant to disease pathways, offering insights into potential therapeutic approaches .

Wirkmechanismus

Target of Action

Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, leading to alterations in cell cycle progression .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which plays a crucial role in various types of tumors . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Eigenschaften

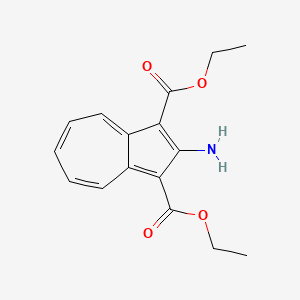

IUPAC Name |

6-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDNOHEVRPIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355906 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29458-38-6 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)